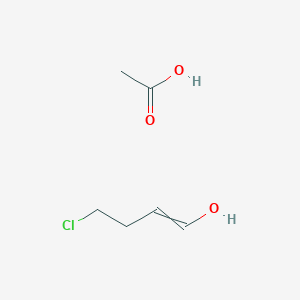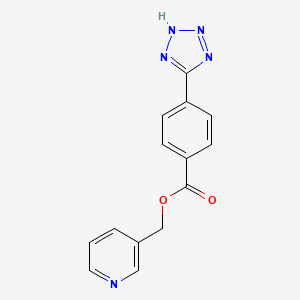
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide is a chemical compound with a complex structure, consisting of two 3-methyl-1,3-benzoxazol-3-ium units connected by a butane-1,4-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of 3-methyl-1,3-benzoxazolium iodide with 1,4-butanediol. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodide-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide can be used as a fluorescent probe for imaging and studying cellular processes. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets can be exploited to create new therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as conductive polymers and coatings. Its unique properties make it suitable for applications requiring high stability and performance.
Mecanismo De Acción
The mechanism by which 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2'-(Butane-1,4-diyl)bis(1H-benzimidazole-2,1-diyl)diacetic acid
2,2'-(Butane-1,4-diyl)bis(5-carboxy-1H-imidazole-4-carboxylato)-cadmium (II) monohydrate
Uniqueness: 2,2'-(Butane-1,4-diyl)bis(3-methyl-1,3-benzoxazol-3-ium) diiodide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in different fields highlight its versatility and importance.
Propiedades
Número CAS |
654638-56-9 |
|---|---|
Fórmula molecular |
C20H22I2N2O2 |
Peso molecular |
576.2 g/mol |
Nombre IUPAC |
3-methyl-2-[4-(3-methyl-1,3-benzoxazol-3-ium-2-yl)butyl]-1,3-benzoxazol-3-ium;diiodide |
InChI |
InChI=1S/C20H22N2O2.2HI/c1-21-15-9-3-5-11-17(15)23-19(21)13-7-8-14-20-22(2)16-10-4-6-12-18(16)24-20;;/h3-6,9-12H,7-8,13-14H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
HRQULYGTEXNPBL-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1=C(OC2=CC=CC=C21)CCCCC3=[N+](C4=CC=CC=C4O3)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)



![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)


![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
